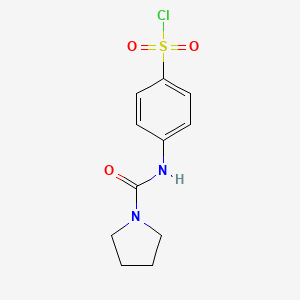
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium is a chemical element with the symbol Nb and atomic number 41 . It is a light grey, crystalline, and ductile transition metal . Niobium is closely associated with tantalum in ores and in properties .
Synthesis Analysis
The formation and growth of niobium oxide nanoparticles have been studied using X-ray total scattering and Pair Distribution Function analysis . The solvothermal synthesis from niobium chloride in benzyl alcohol was studied, and a formation pathway was suggested .Molecular Structure Analysis
The structure and energies of the grain boundaries in niobium and the energies of vacancy formation in them have been calculated by the method of molecular-static simulation . The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing .Chemical Reactions Analysis
Understanding the mechanisms for nanoparticle nucleation and growth is crucial for the development of tailormade nanomaterials . The oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .Physical And Chemical Properties Analysis
Niobium has a Mohs hardness rating similar to pure titanium, and it has similar ductility to iron . The physical and chemical properties of niobium are similar to tantalum .Scientific Research Applications
High-Performance Lithium-Ion Batteries
Niobium-based oxides have attracted widespread research enthusiasm in the field of energy storage systems, including lithium-ion batteries (LIBs). They have been reported as promising materials for LIBs due to their long-term cyclability, high theoretical/practical capacities, safe operating potential, and excellent structural stability .
Layered Oxide Cathodes for Conventional Lithium-Ion and Solid-State Batteries
Niobium has been featured in many studies exhibiting its advantages as a bulk dopant, where its ionic radius and unique valence character with respect to the metals used in LTMOs help prevent different degradation phenomena and therefore enhance performance .
Optoelectronic Devices
Niobium-based oxides have been used in a wide range of practical applications such as optoelectronic devices .
Optical Coatings
Niobium-based oxides have also been used in optical coatings .
Catalysis
Niobium-based oxides have been used in catalysis .
Gas Sensors
Niobium-based oxides have been used in gas sensors .
Microelectronics
Niobium-based oxides have been used in microelectronics .
Medical Field
The need for obtaining new materials to replace human body parts that were destroyed or damaged led scientists from different areas of research for developing new biomaterials. Thus, niobium-modified apatite bioceramics have been synthesized and characterized .
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the reaction of niobium pentachloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol and (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in the presence of a reducing agent to form the desired compound. The reaction is carried out under an inert atmosphere and at elevated temperatures.", "Starting Materials": [ "Niobium pentachloride", "(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol", "(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol", "Reducing agent" ], "Reaction": [ "Step 1: Niobium pentachloride is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol and (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol are added to the reaction mixture.", "Step 3: The reducing agent is added to the reaction mixture.", "Step 4: The reaction mixture is heated to a temperature of 80-100°C and stirred for several hours.", "Step 5: The reaction mixture is cooled to room temperature and the desired compound is isolated by filtration and washed with a suitable solvent." ] } | |
CAS RN |
41706-15-4 |
Molecular Formula |
C55H95Nb2O10 |
Molecular Weight |
1102.166 |
IUPAC Name |
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/5C11H20O2.2Nb/c5*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h5*7,12H,1-6H3;;/p-5/b3*8-7+;2*8-7-;; |
InChI Key |
ZUEOUJRCENYGJO-OQTKFSAOSA-I |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb].[Nb] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid](/img/structure/B2678510.png)
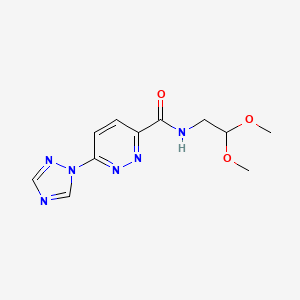
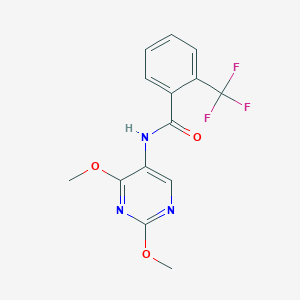
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
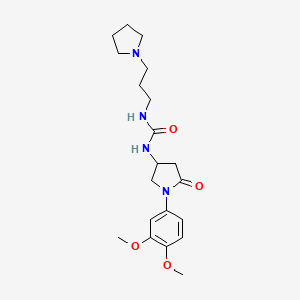
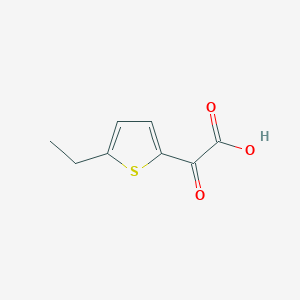
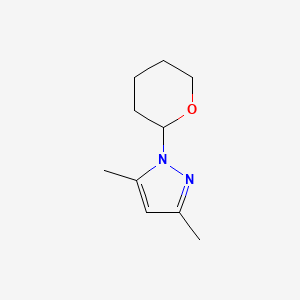
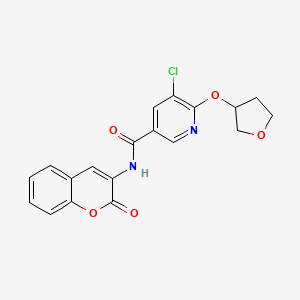
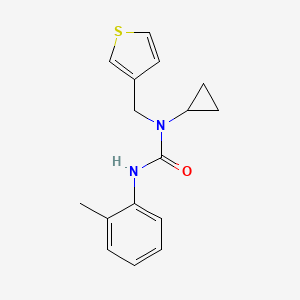
![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)
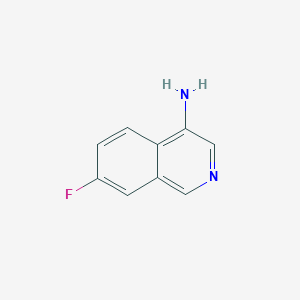
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)
